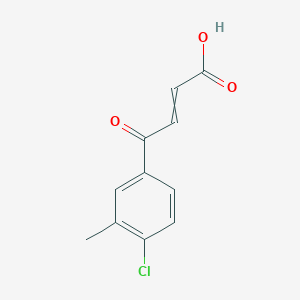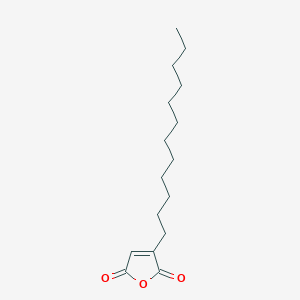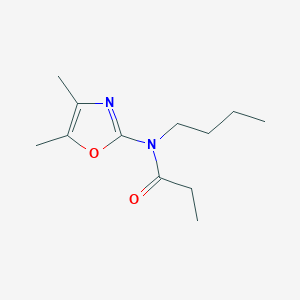![molecular formula C13H20N4O B14621089 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide CAS No. 59708-22-4](/img/structure/B14621089.png)
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a triazene group attached to a benzamide structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide typically involves the reaction of 4-aminobenzamide with 3-methyl-3-pentyltriazene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the triazene linkage. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound with a simpler structure.
Substituted Benzamides: Compounds with various substituents on the benzamide ring, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.
Uniqueness
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and biological activity compared to other benzamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Numéro CAS |
59708-22-4 |
|---|---|
Formule moléculaire |
C13H20N4O |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-[[methyl(pentyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-10-17(2)16-15-12-8-6-11(7-9-12)13(14)18/h6-9H,3-5,10H2,1-2H3,(H2,14,18) |
Clé InChI |
ZIRHOHGXPVKDPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
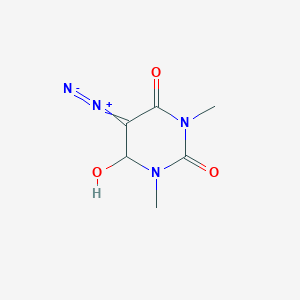
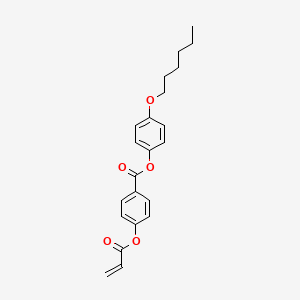
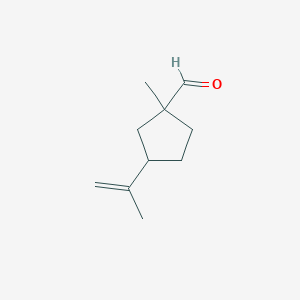
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
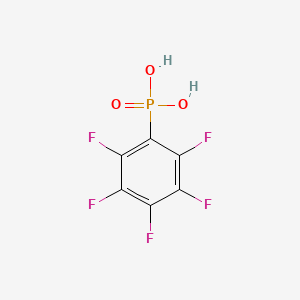

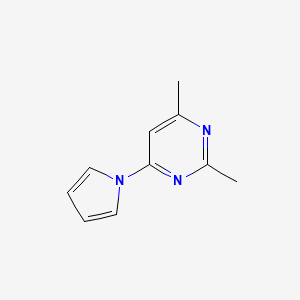
silane](/img/structure/B14621063.png)
